molecular formula C22H23N5O2 B6439977 N-benzyl-4-(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)piperazine-1-carboxamide CAS No. 2548991-86-0

N-benzyl-4-(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)piperazine-1-carboxamide

Cat. No. B6439977
CAS RN: 2548991-86-0
M. Wt: 389.4 g/mol
InChI Key: PMKIBOHHULHQJN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule, likely used in the field of medicinal chemistry. It seems to contain several functional groups, including a benzyl group, a piperazine ring, and a carboxamide group .

Scientific Research Applications

N-benzyl-4-(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)piperazine-1-carboxamide has been studied for its potential therapeutic applications in a variety of scientific research applications. It has been used to study wound healing, inflammation, ulcers, and oxidative stress. It has also been studied for its potential to protect cells from damage caused by radiation and chemotherapy. In addition, this compound has been studied for its potential to treat gastrointestinal disorders, such as Crohn’s disease, irritable bowel syndrome, and ulcerative colitis.

Advantages and Limitations for Lab Experiments

The main advantage of using N-benzyl-4-(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)piperazine-1-carboxamide in laboratory experiments is that it is easy to synthesize and can be produced in high yields. It is also relatively stable and has been shown to be effective in a variety of laboratory experiments. The main limitation of using this compound in laboratory experiments is that its exact mechanism of action is not yet known, and its therapeutic effects have not yet been fully established.

Future Directions

For research include studying its potential to treat a variety of diseases, including gastrointestinal disorders, inflammatory diseases, and cancer. It is also important to further investigate its mechanism of action and its potential side effects. Other potential future directions include exploring the potential of N-benzyl-4-(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)piperazine-1-carboxamide to be used in combination with other drugs and to develop new delivery systems for its administration.

Synthesis Methods

N-benzyl-4-(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)piperazine-1-carboxamide is synthesized by the reaction of N-benzyl-4-piperazin-1-ylcarboxamide with 3-phenyl-6-oxo-1,6-dihydropyridazin-4-one in the presence of a base. This reaction produces the desired peptide product in yields up to 95%.

properties

IUPAC Name

N-benzyl-4-(6-oxo-3-phenyl-1H-pyridazin-4-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2/c28-20-15-19(21(25-24-20)18-9-5-2-6-10-18)26-11-13-27(14-12-26)22(29)23-16-17-7-3-1-4-8-17/h1-10,15H,11-14,16H2,(H,23,29)(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMKIBOHHULHQJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=O)NN=C2C3=CC=CC=C3)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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